molecular formula C17H19BrO3 B5132597 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene

2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene

Cat. No.: B5132597
M. Wt: 351.2 g/mol
InChI Key: JIYHDELCTWQXOX-UHFFFAOYSA-N
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Description

2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyphenoxy group, and a propoxy group attached to a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene typically involves multiple steps. One common approach is to start with the bromination of 4-methylbenzene to introduce the bromine atom. This is followed by the attachment of the propoxy group through a nucleophilic substitution reaction. Finally, the methoxyphenoxy group is introduced via an etherification reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The molecular targets and pathways involved can vary, but often include interactions with active sites on enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
  • 2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene
  • 2-bromo-1-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene

Uniqueness

What sets 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications, such as targeted enzyme inhibition or specific chemical syntheses.

Properties

IUPAC Name

2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-13-7-8-17(16(18)11-13)21-10-4-9-20-15-6-3-5-14(12-15)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHDELCTWQXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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